molecular formula C11H18N4O B7557156 N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide

N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide

Cat. No.: B7557156
M. Wt: 222.29 g/mol
InChI Key: HBDKRSYBKFNGMX-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring with an amino group, a pyrazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-15-7-8(6-13-15)11(16)14-10-4-2-9(12)3-5-10/h6-7,9-10H,2-5,12H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDKRSYBKFNGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminocyclohexanol and 1-methylpyrazole-4-carboxylic acid.

    Formation of Intermediate: The 4-aminocyclohexanol is first converted to 4-aminocyclohexyl chloride using thionyl chloride.

    Coupling Reaction: The intermediate 4-aminocyclohexyl chloride is then reacted with 1-methylpyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Catalysts: Using efficient catalysts to speed up the reaction.

    Reaction Conditions: Maintaining optimal temperature and pressure conditions to maximize the reaction rate.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products

The major products formed from these reactions include nitroso derivatives, primary amines, and halogenated pyrazole derivatives.

Scientific Research Applications

N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, altering their activity.

    Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminocyclohexyl)pyrimidine-4-carboxamide: Similar structure but with a pyrimidine ring instead of a pyrazole ring.

    β-(trans-4-aminocyclohexyl)propionic acid: Contains a cyclohexyl ring with an amino group but differs in the rest of the structure.

Uniqueness

N-(4-aminocyclohexyl)-1-methylpyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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